![molecular formula C9H17ClN2O2 B1446806 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864059-38-0](/img/structure/B1446806.png)
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride, also known as 5-APDI-HCl, is a chemical compound used in scientific research for a variety of purposes. It is a derivative of pyrrolidine, which is a cyclic amine. 5-APDI-HCl has been used for a variety of applications, including the synthesis of other compounds, as a reagent for biochemical assays, and as a tool to study the effects of chemicals on biological systems.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule. This compound, with its aminopentyl side chain, can be used to explore pharmacophore space efficiently. It’s particularly useful in the development of new drugs with a focus on enhancing pharmacokinetics and pharmacodynamics properties .
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can have diverse biological activities . For instance, some pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . The exact interaction of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride with its targets and the resulting changes are yet to be elucidated.
properties
IUPAC Name |
1-(5-aminopentyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPMVSGLODIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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